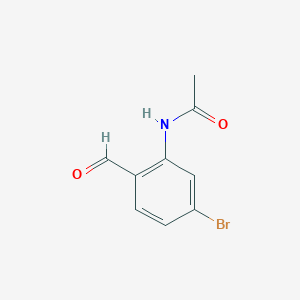

N-(5-bromo-2-formylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

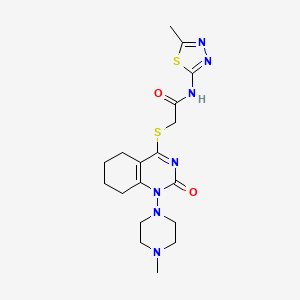

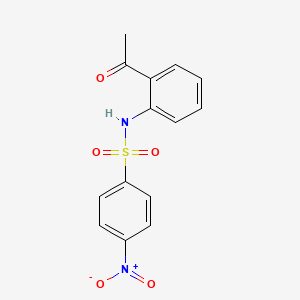

“N-(5-bromo-2-formylphenyl)acetamide” is a chemical compound with the CAS Number: 2137779-54-3 . It has a molecular weight of 242.07 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “N-(5-bromo-2-formylphenyl)acetamide” is1S/C9H8BrNO2/c1-6(13)11-9-4-8(10)3-2-7(9)5-12/h2-5H,1H3,(H,11,13) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“N-(5-bromo-2-formylphenyl)acetamide” is a powder that is stored at room temperature . It has a molecular weight of 242.07 .Aplicaciones Científicas De Investigación

Metabolic and Enzymatic Pathways

N-(5-bromo-2-formylphenyl)acetamide, through its metabolites and derivatives, participates in various metabolic and enzymatic pathways. For instance, a study has shown that acetaminophen, after deacetylation to its primary amine, conjugates with arachidonic acid in the brain and spinal cord, forming potent TRPV1 agonists like N-arachidonoylphenolamine (AM404) (Högestätt et al., 2005). Furthermore, N-10-formyltetrahydrofolate dehydrogenase, an enzyme crucial for cellular functions, can covalently bind with acetaminophen, impacting its activity and potentially contributing to hepatotoxicity (Pumford et al., 1997).

Antimicrobial and Hemolytic Activities

The antimicrobial properties of N-(5-bromo-2-formylphenyl)acetamide derivatives have been explored in recent research. For example, a study on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed significant antimicrobial activity against selected microbial species, indicating the potential for these compounds in biomedical applications (Gul et al., 2017).

Photocatalytic and Environmental Applications

The use of derivatives of N-(5-bromo-2-formylphenyl)acetamide in environmental applications, particularly in the degradation of pollutants, has been investigated. A study demonstrated the enhanced photocatalytic activity of graphene/titanium dioxide nanotubes in the removal of acetaminophen, a common pollutant, from water sources (Tao et al., 2015).

Antioxidant Properties

The antioxidant capacity of phenolic derivatives of N-(5-bromo-2-formylphenyl)acetamide, such as acetaminophen, salicylate, and 5-aminosalicylate, has been studied. These compounds have shown varying degrees of effectiveness in inhibiting lipid peroxidation and scavenging peroxyl radicals, contributing to their potential therapeutic uses (Dinis et al., 1994).

Chemical Synthesis and Kinetics

The chemical synthesis process of N-(2-hydroxyphenyl)acetamide, a derivative of N-(5-bromo-2-formylphenyl)acetamide, was optimized using immobilized lipase, indicating the potential for efficient synthesis of related compounds (Magadum & Yadav, 2018).

Propiedades

IUPAC Name |

N-(5-bromo-2-formylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-6(13)11-9-4-8(10)3-2-7(9)5-12/h2-5H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDVKQKTTGWVRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-bromo-2-formylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2654196.png)

![2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2654199.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654201.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654202.png)

![6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2654204.png)

![2-((4-bromobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654205.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2654208.png)

![Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654209.png)

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[3-(prop-2-enoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2654211.png)